molecular formula C14H20N2O2 B3152001 1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone CAS No. 725692-09-1

1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone

Cat. No.: B3152001
CAS No.: 725692-09-1
M. Wt: 248.32 g/mol
InChI Key: QFFLVTJKZOUJDD-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further connected to a methoxyethanone moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and other scientific disciplines.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2h-chromen-2-one, have been shown to exhibit significant antibacterial and antifungal activity . This suggests that the compound may interact with targets involved in microbial growth and survival.

Mode of Action

Benzylpiperazine derivatives, which share a similar structure, have been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to mdma

Biochemical Pathways

Given the potential antimicrobial activity of similar compounds , it is possible that this compound may interfere with essential biochemical pathways in microbes, leading to their death or inhibition of growth.

Result of Action

Similar compounds have been shown to exhibit significant antibacterial and antifungal activity , suggesting that this compound may also have antimicrobial effects.

Biochemical Analysis

Biochemical Properties

1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including oxidoreductase enzymes. These interactions are primarily hydrophobic in nature, involving the aromatic moieties of the compound and the lipophilic residues of the enzyme’s binding site . Additionally, this compound exhibits antimicrobial activity, suggesting its potential as an antibacterial and antifungal agent .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by inhibiting tubulin polymerization, thereby disrupting the mitotic process . Furthermore, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as tubulin, and inhibits its polymerization, leading to cell cycle arrest and apoptosis . Additionally, this compound can interact with oxidoreductase enzymes, stabilizing the enzyme-inhibitor complex through hydrophobic interactions . These interactions result in the inhibition of enzyme activity and subsequent antimicrobial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and cytotoxic activities without notable adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes biotransformation, resulting in the formation of various metabolites that can influence metabolic flux and metabolite levels . These interactions are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These localizations enable the compound to interact with its target biomolecules effectively, thereby exerting its biochemical effects .

Preparation Methods

The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone typically involves the reaction of 4-benzylpiperazine with 2-methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone can be compared with other similar compounds such as:

    1-(4-Benzylpiperazin-1-yl)-2-methoxyethanol: This compound differs by having an alcohol group instead of a ketone group, which affects its reactivity and biological activity.

    1-(4-Benzylpiperazin-1-yl)-2-chloroethanone:

The unique structure and properties of this compound make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-12-14(17)16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFLVTJKZOUJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Amine preparation: a mixture of benzylpiperazine, methoxyacetyl chloride and triethylamine was stirred in DCM for 2 h to yield 1-(4-benzyl-piperazin-1-yl)-2-methoxy-ethanone following standard work up.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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